4-Bromo-2-fluorobenzenesulfonamide

Steroid sulfatase inhibition Hormone-dependent cancer Sulfonamide pharmacophore

4-Bromo-2-fluorobenzenesulfonamide (CAS 214210-30-7) is a dihalogenated primary benzenesulfonamide with bromine at the para position and fluorine at the ortho position relative to the sulfonamide group. It possesses a molecular formula of C₆H₅BrFNO₂S, a molecular weight of 254.08 g·mol⁻¹, and is typically supplied as a white to off-white crystalline solid with a melting point range of 131–135 °C.

Molecular Formula C6H5BrFNO2S
Molecular Weight 254.08 g/mol
CAS No. 214210-30-7
Cat. No. B1273049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzenesulfonamide
CAS214210-30-7
Molecular FormulaC6H5BrFNO2S
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)S(=O)(=O)N
InChIInChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyZCPVDHZKGQQHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluorobenzenesulfonamide (CAS 214210-30-7): Key Physicochemical and Structural Profile for Procurement Decisions


4-Bromo-2-fluorobenzenesulfonamide (CAS 214210-30-7) is a dihalogenated primary benzenesulfonamide with bromine at the para position and fluorine at the ortho position relative to the sulfonamide group [1]. It possesses a molecular formula of C₆H₅BrFNO₂S, a molecular weight of 254.08 g·mol⁻¹, and is typically supplied as a white to off-white crystalline solid with a melting point range of 131–135 °C . The compound belongs to the aryl sulfonamide class, widely recognized in medicinal chemistry for zinc-binding carbonic anhydrase (CA) inhibition and as versatile synthetic intermediates amenable to palladium-catalyzed cross-coupling via the para-bromo handle [2].

Why 4-Bromo-2-fluorobenzenesulfonamide Cannot Be Casually Swapped for Other Halogenated Benzenesulfonamides


In-class substitution among halogenated benzenesulfonamides is not straightforward because the identity and position of each halogen atom dictate orthogonal reactivity profiles and biological target engagement. The para-bromine of 4-bromo-2-fluorobenzenesulfonamide provides a kinetically competent leaving group for oxidative addition in Pd⁰-catalyzed Suzuki, Sonogashira, and Buchwald–Hartwig couplings, whereas the ortho-fluorine simultaneously withdraws electron density to tune sulfonamide NH acidity (pKa modulation) and metabolic stability [1][2]. Replacing bromine with chlorine reduces cross-coupling efficiency under mild conditions; removing the ortho-fluorine eliminates the electronic tuning that influences CA isoform selectivity [3]. Similarly, repositioning the fluorine to the meta or para position alters the molecular electrostatic potential surface, changing both binding thermodynamics and the regiochemical outcome of subsequent derivatization [4]. The quantitative evidence below demonstrates that the specific 4-Br/2-F pattern produces measurable differences in biological potency, synthetic utility, and physicochemical properties that are not replicated by mono-halogenated or differently substituted analogs.

Quantitative Differentiation Evidence for 4-Bromo-2-fluorobenzenesulfonamide vs. Closest Analogs


Estrone-Sulfatase Inhibitory Potency: 4-Br/2-F Substitution Produces a 24 nM IC₅₀ Against Steroid Sulfatase in JEG-3 Cells

4-Bromo-2-fluorobenzenesulfonamide inhibits human steroid sulfatase (STS) with an IC₅₀ of 24 nM, measured in homogenized human JEG-3 choriocarcinoma cells using [³H]estrone sulfate as substrate [1]. This places the compound in the low-nanomolar potency range for this target class. Critically, structure-activity relationship studies on related phenyl sulfamate-based STS inhibitors have demonstrated that incorporation of a bromine atom into the phenyl ring does not universally enhance activity—indeed, a decrease in inhibitory potency is observed for certain bromo-substituted derivatives [2][3]. The retained nanomolar activity of the 4-Br/2-F congener suggests that the ortho-fluorine atom plays a compensatory or enabling electronic role that mitigates the detrimental steric or electronic effect of the bromine.

Steroid sulfatase inhibition Hormone-dependent cancer Sulfonamide pharmacophore

Cross-Coupling Reactivity: Para-Bromo Handle Enables Selective Pd⁰-Mediated Functionalization While Ortho-Fluoro Tunes Electronic Activation

The para-bromine atom of 4-bromo-2-fluorobenzenesulfonamide is the kinetically preferred site for oxidative addition in Pd-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd⁰ approximately 1–2 orders of magnitude faster than aryl chlorides under standard Suzuki-Miyaura conditions, enabling milder reaction temperatures (room temperature to 60 °C vs. 80–110 °C for chlorides) [1]. The ortho-fluorine substituent further lowers the electron density of the aromatic ring through its −I effect, which accelerates the oxidative addition step relative to non-fluorinated bromobenzenes [2]. Importantly, the primary sulfonamide group (−SO₂NH₂) is stable under typical cross-coupling conditions and does not require protection, unlike N-alkyl sulfonamides that can undergo N-arylation side reactions . The analogous 4-chloro-2-fluorobenzenesulfonamide (CAS 852664-20-1) requires higher catalyst loadings and temperatures to achieve comparable conversion, limiting its utility in heat-sensitive or parallel synthesis workflows [1].

Suzuki-Miyaura coupling Palladium catalysis Building block diversification

Carbonic Anhydrase Isoform Selectivity: Ortho-Fluorine Alters Thermodynamic Binding Signatures in hCA II

Fluorinated benzenesulfonamides bind to human carbonic anhydrase II (hCA II) with distinct thermodynamic and kinetic signatures that depend on the fluorination pattern. A comprehensive kinITC study demonstrated that ortho-fluorination of the benzenesulfonamide core produces a unique kinetic binding profile compared to meta- or para-fluorinated analogs, with differences in both association rate constants (kₒₙ) and dissociation rate constants (kₒff) [1]. The study revealed that mono-fluorination at the ortho position is particularly advantageous for achieving favorable binding kinetics, and that higher degrees of fluorination do not necessarily translate to higher affinity [1]. In the broader context, benzenesulfonamides bearing a 2-halo substituent (Br or Cl) serve as a rotationally constrained 'ring' anchor in the CA active site, with the halogen orienting the phenyl ring to affect isoform selectivity [2]. The 4-Br/2-F combination thus offers both the anchoring ortho-halogen effect and the para-Br synthetic handle, a dual functionality not available in 2-chloro- or 2-fluoro-benzenesulfonamide alone.

Carbonic anhydrase inhibition Isothermal titration calorimetry Fluorination effects

Commercial Purity and Physical Form Specifications Enable Direct Use in Parallel Synthesis Without Recrystallization

4-Bromo-2-fluorobenzenesulfonamide is commercially available from multiple reputable suppliers with purity specifications that support direct use in medicinal chemistry workflows. AKSci supplies the compound at ≥98% purity (GC) as a solid with a melting point of 131–135 °C . Fluorochem offers it at 95% purity in pack sizes ranging from 250 mg to 25 g . Sigma-Aldrich lists the compound as a research-grade chemical with confirmed bromo and fluoro functional groups . In contrast, the chloro analog 4-chloro-2-fluorobenzenesulfonamide (CAS 852664-20-1) is less widely stocked and often requires custom synthesis, while the non-fluorinated 4-bromobenzenesulfonamide lacks the electronic and biological profile conferred by the ortho-fluoro group . The combination of high commercial purity, solid physical form (facilitating accurate weighing), and multi-gram availability makes the 4-Br/2-F compound ready for automated parallel synthesis platforms without additional purification.

Chemical procurement Building block quality Parallel synthesis readiness

Optimal Application Scenarios Where 4-Bromo-2-fluorobenzenesulfonamide Delivers Demonstrable Advantage


Diversification of Steroid Sulfatase Inhibitor Leads via Late-Stage Suzuki Coupling

With an established IC₅₀ of 24 nM against human steroid sulfatase [1], 4-bromo-2-fluorobenzenesulfonamide serves as a nanomolar-potency starting fragment for breast and prostate cancer drug discovery programs targeting STS. The para-bromo substituent enables late-stage Suzuki diversification to explore the hydrophobic pocket adjacent to the STS active site without resynthesizing the sulfonamide pharmacophore. This strategy is more efficient than using the chloro analog, which would require harsher coupling conditions that risk degrading the sulfonamide group or generating N-arylated side products [2].

Parallel Synthesis of 'Two-Tailed' Carbonic Anhydrase Inhibitor Libraries

The ortho-fluorine of 4-bromo-2-fluorobenzenesulfonamide provides the kinetically favorable binding signature identified by Glöckner et al. for fluorinated benzenesulfonamides binding to hCA II [3], while the para-bromine allows introduction of diverse tail groups to exploit the hydrophobic and hydrophilic halves of CA active sites as described by Zakšauskas et al. [4]. This dual functionality makes the compound an ideal core scaffold for generating focused CA inhibitor libraries in 96-well plate format using standard Suzuki conditions, a workflow that would be compromised if the para-bromo were replaced by chloro or hydrogen.

Agrochemical Lead Optimization Requiring Ortho-Fluoro Metabolic Stability with Para Diversification

The ortho-fluorine substituent on the benzenesulfonamide ring is known to block cytochrome P450-mediated aromatic hydroxylation, enhancing metabolic stability in whole-organism screens [5]. When combined with the para-bromo cross-coupling handle, the compound enables systematic exploration of the aryl substituent space in agrochemical lead series (e.g., sulfonamide herbicides or fungicides) while maintaining the metabolic shielding conferred by the ortho-fluoro group. The non-fluorinated 4-bromobenzenesulfonamide would lack this metabolic protection, potentially leading to rapid in vivo clearance and false-negative results in whole-plant assays.

Sulfonamide Fragment-Based Drug Discovery (FBDD) with Orthogonal Validation Handles

In fragment-based screening campaigns targeting zinc-dependent enzymes or other sulfonamide-binding proteins, 4-bromo-2-fluorobenzenesulfonamide offers a unique advantage: the bromine atom serves as an anomalous scattering center for X-ray crystallographic confirmation of fragment binding pose, while simultaneously providing a synthetic handle for fragment growing via cross-coupling [4][6]. The ortho-fluorine provides a sensitive ¹⁹F NMR probe for monitoring protein–ligand interactions in solution-phase binding assays. This tri-modal utility (X-ray phasing, NMR probe, synthetic handle) is not available from the mono-halogenated or non-halogenated benzenesulfonamide analogs, reducing the number of orthogonal experiments required to confirm and elaborate a fragment hit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.